molecular formula C9H12FNO B13044163 2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-ol

2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-ol

Cat. No.: B13044163
M. Wt: 169.20 g/mol
InChI Key: WGTMOFGBEDUOSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-ol is a chemical compound with the molecular formula C9H12FNO and a molecular weight of 169.20 g/mol . It is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a hydroxyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-ol typically involves the reaction of 5-fluoro-2-methylbenzaldehyde with an appropriate amine source under controlled conditions. One common method involves the use of reductive amination, where the aldehyde is first converted to an imine intermediate, which is then reduced to the desired amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various amine derivatives .

Scientific Research Applications

2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity. The fluoro-substituted aromatic ring can also play a role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and interactions with biological targets. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

2-amino-2-(5-fluoro-2-methylphenyl)ethanol

InChI

InChI=1S/C9H12FNO/c1-6-2-3-7(10)4-8(6)9(11)5-12/h2-4,9,12H,5,11H2,1H3

InChI Key

WGTMOFGBEDUOSH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)C(CO)N

Origin of Product

United States

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